2-Bromobutanal

Catalog No.
S686174
CAS No.
24764-97-4
M.F
C4H7BrO
M. Wt
151 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromobutanal

CAS Number

24764-97-4

Product Name

2-Bromobutanal

IUPAC Name

2-bromobutanal

Molecular Formula

C4H7BrO

Molecular Weight

151 g/mol

InChI

InChI=1S/C4H7BrO/c1-2-4(5)3-6/h3-4H,2H2,1H3

InChI Key

HAIGSNHRJAADFJ-UHFFFAOYSA-N

SMILES

CCC(C=O)Br

Canonical SMILES

CCC(C=O)Br

The significance of 2-bromobutanal lies in its potential as a building block for the synthesis of more complex molecules. The presence of the aldehyde group (C=O) and the bromine atom (Br) makes it a versatile intermediate for various organic reactions [].


Molecular Structure Analysis

2-Bromobutanal has a four-carbon chain with a bromine atom attached to the second carbon (hence the prefix "2-"). An aldehyde group (C=O) is present at the terminal carbon. This structure can be represented by the following Lewis structure:

   O   ||   C-CH2-CH2-CH2-Br

Key features of the molecule include:

  • The aldehyde group: This functional group is highly reactive and can participate in various condensation reactions for creating carbon-carbon bonds.
  • The bromine atom: The presence of bromine adds weight and a good leaving group for substitution reactions [].

Chemical Reactions Analysis

  • Aldol condensation: The aldehyde group can undergo aldol condensation with other aldehydes or ketones to form more complex molecules with beta-hydroxycarbonyl groups.

  • Wittig reaction: The aldehyde group can participate in the Wittig reaction with a Wittig reagent to form alkenes (compounds with carbon-carbon double bonds).

  • Nucleophilic substitution: The bromine atom, being a good leaving group, can be susceptible to nucleophilic substitution reactions. Depending on the nucleophile, various products like alcohols or ethers could be formed.

Specific reaction equations cannot be provided due to a lack of available data on 2-bromobutanal.


Physical And Chemical Properties Analysis

  • Physical state: Likely a colorless liquid at room temperature (similar to other aldehydes) [].
  • Melting point and boiling point: No data available.
  • Solubility: Expected to be moderately soluble in organic solvents like ethanol or dichloromethane due to the aldehyde group. Solubility in water would likely be limited due to the presence of the hydrophobic bromine atom [].
  • Stability: The aldehyde group is susceptible to oxidation under certain conditions. The overall stability of the molecule needs further investigation [].

Data for specific properties like melting point, boiling point, etc., are not available in the scientific literature.

  • Irritant: Aldehydes are known to be irritants to the skin, eyes, and respiratory system.
  • Toxic: Similar to other organic bromides, 2-bromobutanal could be potentially toxic upon inhalation, ingestion, or skin contact.

Organic Synthesis:

-Bromobutanal is a valuable intermediate in organic synthesis due to its reactive aldehyde and bromine functional groups. Its primary application lies in the preparation of various organic compounds, including:

  • Non-nucleosides: These are antiviral and antitumor agents that lack the sugar moiety (ribose) found in nucleosides. 2-Bromobutanal serves as a building block for synthesizing the non-nucleoside backbone of these drugs [].
  • Grignard Reagents: When reacted with magnesium metal, 2-bromobutanal forms a Grignard reagent, a powerful nucleophile used to create carbon-carbon bonds. This reaction allows for the introduction of a butyl group (CH3CH2CH2CH2-) into various organic molecules [].
  • Other Aldehydes and Ketones: Through various organic reactions, 2-bromobutanal can be transformed into other aldehydes and ketones with different functionalities. This allows for the creation of diverse organic molecules with desired properties [].

Research Tool:

While not as common as its application in organic synthesis, 2-Bromobutanal can also be used as a research tool in specific scientific fields:

  • Biochemistry: Studies have explored the potential of 2-bromobutanal as a substrate for enzymes involved in the metabolism of aldehydes. This research helps understand the function and behavior of these enzymes [].
  • Material Science: 2-bromobutanal has been investigated for its potential use in the synthesis of novel materials with specific properties. This research is still in its early stages, but it holds promise for developing new materials with desired functionalities [].

XLogP3

1.4

Dates

Modify: 2023-08-15

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